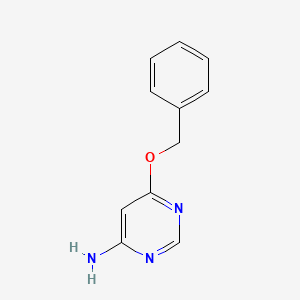

6-(Benzyloxy)pyrimidin-4-amine

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine derivatives, including 6-(Benzyloxy)pyrimidin-4-amine, can be achieved through various methods. One common approach involves a ZnCl2-catalyzed three-component coupling reaction, which allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves the use of NH4I to promote a three-component tandem reaction of ketones, NH4OAc, and N,N-dimethylformamide dimethyl acetal to provide a broad range of substituted pyrimidines under metal- and solvent-free conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Analyse Des Réactions Chimiques

Types of Reactions

6-(Benzyloxy)pyrimidin-4-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include ZnCl2, NH4I, and N,N-dimethylformamide dimethyl acetal . Reaction conditions vary depending on the desired product and the type of reaction being performed.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the ZnCl2-catalyzed three-component coupling reaction can produce 4,5-disubstituted pyrimidine derivatives .

Applications De Recherche Scientifique

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may have applications in the study of biological processes and the development of new biological assays.

Industry: The compound can be used in the development of new materials and industrial processes.

Mécanisme D'action

The mechanism of action of 6-(Benzyloxy)pyrimidin-4-amine is not well-documented in the available literatureFor example, they may inhibit the expression and activities of certain inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 6-(Benzyloxy)pyrimidin-4-amine include other pyrimidine derivatives, such as:

Uniqueness

This compound is unique due to its specific benzyloxy substitution at the 6-position of the pyrimidine ring

Activité Biologique

6-(Benzyloxy)pyrimidin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C11H12N2O

- Molecular Weight : 188.23 g/mol

The presence of the benzyloxy group enhances the lipophilicity of the compound, potentially influencing its bioavailability and interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the realm of medicinal chemistry. The following sections detail its mechanisms of action and therapeutic applications.

- Inhibition of Bruton's Tyrosine Kinase (Btk) :

-

Antimicrobial Activity :

- The compound has demonstrated antimicrobial properties, making it a candidate for further development as an antibacterial agent. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

- Neuroprotective Effects :

Research Findings and Case Studies

A summary of key research findings regarding the biological activity of this compound is presented below:

| Study | Findings | |

|---|---|---|

| Study A (2020) | Investigated the inhibition of Btk by pyrimidine derivatives | Confirmed that this compound inhibits Btk selectively, suggesting therapeutic potential in autoimmune disorders |

| Study B (2021) | Evaluated antimicrobial properties against various pathogens | Showed significant antibacterial activity, supporting its development as an antimicrobial agent |

| Study C (2022) | Assessed neuroprotective effects in vitro | Indicated potential for protecting neuronal cells from oxidative stress |

Potential Applications

Given its diverse biological activities, this compound has several potential applications:

- Autoimmune Disease Treatment : Due to its selective inhibition of Btk, it may be useful in treating conditions such as rheumatoid arthritis and systemic lupus erythematosus.

- Antibacterial Agent : Its antimicrobial properties could lead to the development of new antibiotics.

- Neuroprotective Drug Development : Further research could explore its role in preventing neurodegeneration.

Propriétés

IUPAC Name |

6-phenylmethoxypyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c12-10-6-11(14-8-13-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFMBBBQPOGBHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=NC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70309279 | |

| Record name | 6-(benzyloxy)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70309279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60722-75-0 | |

| Record name | NSC211609 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(benzyloxy)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70309279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.